molecular formula C3H5NaO4 B11928538 L-Glyceric acid sodium

L-Glyceric acid sodium

Cat. No.: B11928538
M. Wt: 128.06 g/mol
InChI Key: IUEMQUIQAPPJDL-DKWTVANSSA-M
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Description

L-Glyceric acid sodium: is the sodium salt of L-Glyceric acid, a three-carbon sugar acid. It is a chiral compound with the chemical formula C3H6O4 · xNa+ and a molecular weight of 106.08 g/mol (free acid basis) . This compound is commonly used in biochemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Glyceric acid sodium can be synthesized through the oxidation of glycerol. A typical oxidant used in this process is nitric acid, but catalytic oxidations have also been developed . The reaction can be represented as:

HOCH2CH(OH)CH2OH+O2HOCH2CH(OH)CO2H+H2O\text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} HOCH2​CH(OH)CH2​OH+O2​→HOCH2​CH(OH)CO2​H+H2​O

Industrial Production Methods: Industrial production of this compound often involves microbial processes. For example, glycerol can be converted to glyceric acid using acetic acid bacteria through oxidative fermentation . This method is advantageous due to its sustainability and use of bioresources.

Chemical Reactions Analysis

Types of Reactions: L-Glyceric acid sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid or catalytic oxidants.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed:

    Oxidation: Tartronic acid.

    Reduction: Glycerol.

    Substitution: Various substituted glyceric acid derivatives.

Mechanism of Action

The mechanism by which L-Glyceric acid sodium exerts its effects involves its interaction with various molecular targets and pathways. For instance, in metabolic studies, it is known to be an intermediate in glycolysis and other metabolic pathways . Its effects are mediated through its conversion to other metabolites and its role in biochemical reactions.

Comparison with Similar Compounds

    D-Glyceric acid sodium: The D-enantiomer of glyceric acid.

    DL-Glyceric acid sodium: A racemic mixture of both enantiomers.

    Tartronic acid: An oxidation product of glyceric acid.

Comparison: this compound is unique due to its specific chiral configuration, which can influence its biochemical properties and interactions. Compared to its D-enantiomer, this compound may have different biological activities and applications .

Properties

Molecular Formula

C3H5NaO4

Molecular Weight

128.06 g/mol

IUPAC Name

sodium;(2S)-2,3-dihydroxypropanoate

InChI

InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m0./s1

InChI Key

IUEMQUIQAPPJDL-DKWTVANSSA-M

Isomeric SMILES

C([C@@H](C(=O)[O-])O)O.[Na+]

Canonical SMILES

C(C(C(=O)[O-])O)O.[Na+]

Origin of Product

United States

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